molecular formula C13H13N3O B3019371 N-(2-phenylethyl)pyrimidine-2-carboxamide CAS No. 1251709-81-5

N-(2-phenylethyl)pyrimidine-2-carboxamide

Cat. No.: B3019371
CAS No.: 1251709-81-5
M. Wt: 227.267
InChI Key: YGYOPQMUINCFKE-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)pyrimidine-2-carboxamide is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.

Scientific Research Applications

N-(2-phenylethyl)pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxamide: A simpler derivative with similar core structure but lacking the phenylethyl group.

    N-(2-phenylethyl)pyrimidine-4-carboxamide: A positional isomer with the carboxamide group at the 4-position instead of the 2-position.

    N-(2-phenylethyl)pyridine-2-carboxamide: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

N-(2-phenylethyl)pyrimidine-2-carboxamide is unique due to the presence of both the phenylethyl group and the pyrimidine ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-phenylethyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOPQMUINCFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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